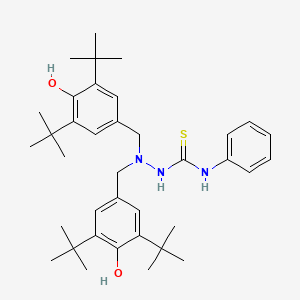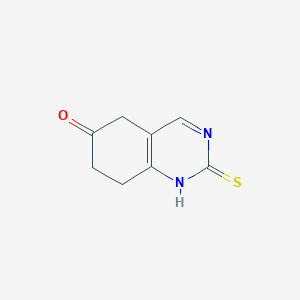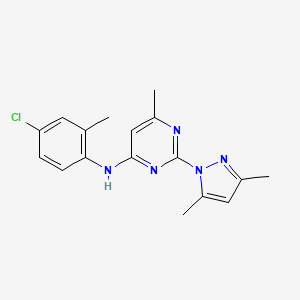![molecular formula C20H16N2O4 B12455967 3,3'-{benzene-1,4-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol](/img/structure/B12455967.png)
3,3'-{benzene-1,4-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(E)-({4-[(E)-[(2,3-dihydroxyphenyl)methylidene]amino]phenyl}imino)methyl]benzene-1,2-diol is a complex organic compound characterized by its multiple hydroxyl and imine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-({4-[(E)-[(2,3-dihydroxyphenyl)methylidene]amino]phenyl}imino)methyl]benzene-1,2-diol typically involves the condensation reaction between 2,3-dihydroxybenzaldehyde and 4-aminobenzaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
3-[(E)-({4-[(E)-[(2,3-dihydroxyphenyl)methylidene]amino]phenyl}imino)methyl]benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imine groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
3-[(E)-({4-[(E)-[(2,3-dihydroxyphenyl)methylidene]amino]phenyl}imino)methyl]benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-[(E)-({4-[(E)-[(2,3-dihydroxyphenyl)methylidene]amino]phenyl}imino)methyl]benzene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the imine groups can interact with nucleophiles. These interactions can modulate biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2,3-Dihydroxybenzaldehyde: Shares the dihydroxybenzene structure but lacks the imine groups.
4-Aminobenzaldehyde: Contains the amino and aldehyde groups but lacks the dihydroxybenzene structure.
Quinones: Oxidized derivatives of dihydroxybenzenes with similar redox properties.
Uniqueness
3-[(E)-({4-[(E)-[(2,3-dihydroxyphenyl)methylidene]amino]phenyl}imino)methyl]benzene-1,2-diol is unique due to its combination of hydroxyl and imine groups, which confer distinct chemical reactivity and potential biological activity
特性
分子式 |
C20H16N2O4 |
|---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
3-[[4-[(2,3-dihydroxyphenyl)methylideneamino]phenyl]iminomethyl]benzene-1,2-diol |
InChI |
InChI=1S/C20H16N2O4/c23-17-5-1-3-13(19(17)25)11-21-15-7-9-16(10-8-15)22-12-14-4-2-6-18(24)20(14)26/h1-12,23-26H |
InChIキー |
DPDBMWILIJNKFU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)O)O)C=NC2=CC=C(C=C2)N=CC3=C(C(=CC=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(3-ethoxy-4-phenylmethoxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B12455901.png)
![3-({[2-(butan-2-yl)phenoxy]acetyl}amino)-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12455907.png)
![6-{2,7-dihydroxy-3a,6,6,9b,11a-pentamethyl-8,10-dioxo-1H,2H,3H,3bH,4H,7H,9H,9aH,11H-cyclopenta[a]phenanthren-1-yl}-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl acetate](/img/structure/B12455913.png)
![N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-3-nitrobenzamide](/img/structure/B12455915.png)
![2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B12455921.png)
![N-[(4-Cyanophenyl)methylideneamino]-2,4-dihydroxy-benzamide](/img/structure/B12455925.png)
![1-[benzyl(chloroacetyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B12455926.png)
![Dimethyl 5-{[(4-ethylphenoxy)acetyl]amino}benzene-1,3-dicarboxylate](/img/structure/B12455934.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-phenylglycinamide](/img/structure/B12455939.png)
![N-[4-(benzyloxy)phenyl]-N'-(2-ethylhexyl)butanediamide](/img/structure/B12455940.png)


![N-cyclohexyl-4-{2-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]ethyl}piperazine-1-carbothioamide](/img/structure/B12455962.png)
